molecular formula C10H9BrF2O2 B13587166 3-(4-Bromophenyl)-4,4-difluorobutanoic acid

3-(4-Bromophenyl)-4,4-difluorobutanoic acid

Cat. No.: B13587166
M. Wt: 279.08 g/mol
InChI Key: CDNSOBGSYFEUTG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,4-difluorobutanoic acid is an organic compound characterized by the presence of a bromophenyl group and two fluorine atoms attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)-4,4-difluorobutanoic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and controlled reaction environments to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-4,4-difluorobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-4,4-difluorobutanoic acid exerts its effects involves interactions with molecular targets and pathways. The bromophenyl group and difluorobutanoic acid chain can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and difluorobutanoic acid analogs. Examples include:

Uniqueness

3-(4-Bromophenyl)-4,4-difluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

3-(4-bromophenyl)-4,4-difluorobutanoic acid

InChI

InChI=1S/C10H9BrF2O2/c11-7-3-1-6(2-4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15)

InChI Key

CDNSOBGSYFEUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(F)F)Br

Origin of Product

United States

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